

An In-depth Technical Guide to PCA50941: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PCA50941**

Cat. No.: **B1662752**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCA50941 is a novel 1,4-dihydropyridine derivative that has demonstrated a unique cardiovascular profile, acting as both a Ca^{2+} channel agonist and antagonist depending on the specific tissue. This dual activity, coupled with its pronounced vascular selectivity over cardiac tissue, positions **PCA50941** as a compound of significant interest for cardiovascular research and potential therapeutic applications, particularly in conditions such as cardiogenic shock. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological effects of **PCA50941**, including its impact on vascular and cardiac tissues. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Synthesis

The chemical identity of **PCA50941** is 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester^[1]. A visual representation of its chemical structure is provided below.

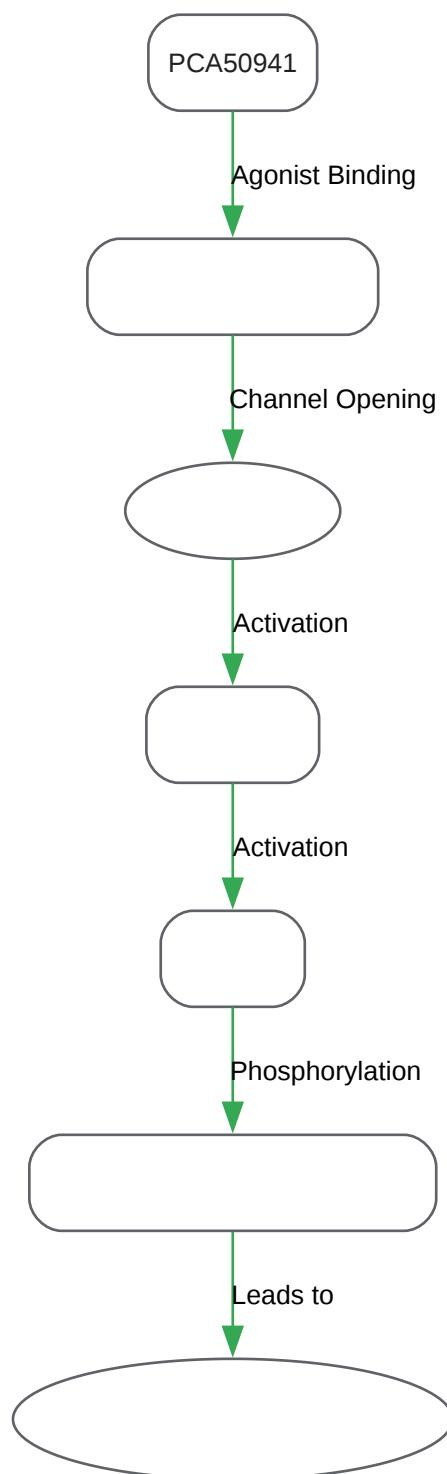
Chemical Structure of **PCA50941**

Caption: Chemical structure of **PCA50941**.

The synthesis of **PCA50941** is achieved through the Hantzsch dihydropyridine synthesis, a well-established multi-component reaction. This method involves the condensation of an aldehyde, a β -ketoester, and a nitrogen donor. For the synthesis of **PCA50941**, the specific reactants are 2-(trifluoromethyl)benzaldehyde, methyl acetoacetate, and an ammonia source.

Experimental Protocol: Hantzsch Synthesis of **PCA50941**

A general procedure for the Hantzsch synthesis of 1,4-dihydropyridines is as follows. Specific conditions for **PCA50941** may vary.


- **Reactant Preparation:** Equimolar amounts of 2-(trifluoromethyl)benzaldehyde, two equivalents of methyl acetoacetate, and an excess of a nitrogen donor (e.g., ammonium acetate or aqueous ammonia) are prepared.
- **Reaction:** The reactants are dissolved in a suitable solvent, such as ethanol or methanol, and refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography.
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the final 1,4-dihydropyridine product, **PCA50941**.

Mechanism of Action and Signaling Pathways

PCA50941 functions as a modulator of L-type Ca^{2+} channels, which are voltage-gated ion channels critical for regulating calcium influx into cells. The differential effects of **PCA50941** in various tissues suggest a complex interaction with these channels, leading to either agonistic or antagonistic responses.

Signaling Pathway: L-type Ca^{2+} Channel Activation

The activation of L-type Ca^{2+} channels by an agonist like **PCA50941** initiates a cascade of intracellular events. The influx of Ca^{2+} acts as a second messenger, binding to and activating various downstream effector proteins. A simplified representation of this signaling pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Agonist-induced L-type Ca^{2+} channel signaling.

Pharmacological Profile and Experimental Data

PCA50941 exhibits a distinct pharmacological profile characterized by its tissue-selective effects on cardiovascular tissues.

Effects on Vascular Smooth Muscle

In the rat aorta, **PCA50941** displays a biphasic response, causing vasoconstriction at lower concentrations and vasorelaxation at higher concentrations[1]. This suggests a complex interplay between its Ca²⁺ agonist and antagonist properties within the same tissue.

Table 1: Vasoconstrictor and Vasorelaxant Effects of **PCA50941** in Rat Aorta

Concentration Range	Predominant Effect
Nanomolar	Vasoconstriction
Micromolar	Vasorelaxation

Experimental Protocol: Vasoconstriction Assay in Rat Aorta

A standard protocol for assessing the vasoactive effects of compounds on isolated rat aortic rings is as follows:

- **Tissue Preparation:** Thoracic aortas are excised from rats, cleaned of adherent tissue, and cut into rings approximately 3-5 mm in length.
- **Mounting:** The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- **Equilibration:** The tissues are allowed to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
- **Contraction and Relaxation Measurement:** After equilibration, the tissues are pre-contracted with an agent such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of **PCA50941** are added to the organ bath to assess its relaxant

effects. To measure contractile responses, cumulative concentrations of **PCA50941** are added to the equilibrated, non-pre-contracted tissue.

- Data Analysis: Changes in isometric tension are recorded, and concentration-response curves are generated to determine parameters such as EC50 (for contraction) and IC50 (for relaxation).

Effects on Cardiac Tissue

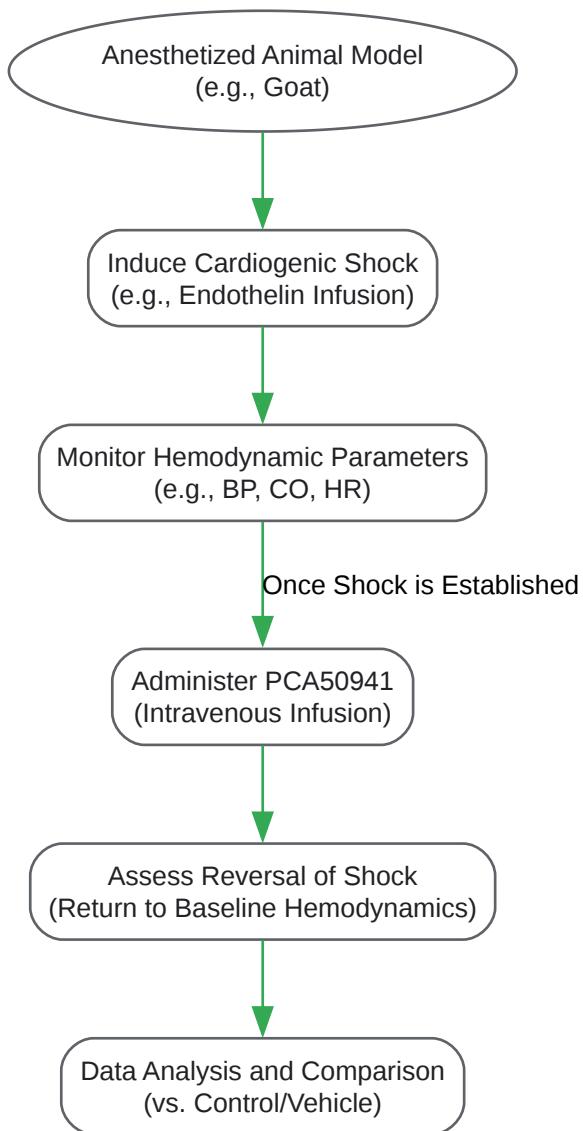
In contrast to its effects on vascular smooth muscle, **PCA50941** generally exhibits negative inotropic (force of contraction) effects on cardiac tissue. In isolated guinea-pig atria, it produces either poor positive inotropic effects or clear negative inotropic effects[1].

Table 2: Inotropic Effects of **PCA50941** on Isolated Guinea-Pig Atria

Preparation	Effect of PCA50941
Isolated Guinea-Pig Atria	Poor positive or clear negative inotropic effects

Experimental Protocol: Inotropic Effects in Isolated Guinea-Pig Atria

The following is a general protocol for studying the inotropic effects of a compound on isolated atrial preparations:


- Tissue Preparation: Atria are dissected from guinea-pig hearts and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O₂ and 5% CO₂.
- Stimulation: The atria are typically stimulated electrically at a fixed frequency (e.g., 1 Hz) to ensure regular contractions.
- Equilibration: The preparations are allowed to equilibrate for a period to achieve a stable baseline contractile force.
- Drug Administration: Cumulative concentrations of **PCA50941** are added to the bath, and the changes in the force of contraction are recorded.

- Data Analysis: The effects of the compound on the force of contraction are quantified and expressed as a percentage of the baseline force. Concentration-response curves are then constructed.

Therapeutic Potential

The unique cardiovascular profile of **PCA50941**, particularly its ability to reverse endothelin-induced cardiogenic shock in animal models, suggests its potential as a therapeutic agent[2]. Its vascular selectivity may offer advantages over less selective Ca²⁺ channel modulators.

Experimental Workflow: Evaluation of PCA50941 in a Model of Cardiogenic Shock

[Click to download full resolution via product page](#)

Caption: Workflow for assessing **PCA50941** in cardiogenic shock.

Conclusion

PCA50941 is a fascinating 1,4-dihydropyridine with a complex and tissue-dependent mechanism of action. Its ability to act as both a Ca^{2+} channel agonist and antagonist, combined with its vascular selectivity, makes it a valuable tool for cardiovascular research. The data presented in this guide highlight its potential for further investigation as a lead compound for the development of novel cardiovascular therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PCA 50941, a novel Ca^{2+} channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCA50941, a new 1,4-dihydropyridine, reverses endothelin-induced cardiogenic shock in the anesthetized goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to PCA50941: Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662752#pca50941-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com